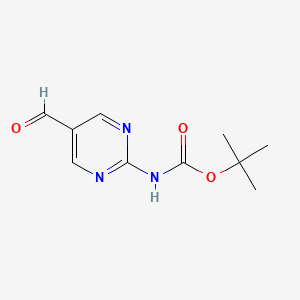

tert-Butyl (5-formylpyrimidin-2-yl)carbamate

Description

tert-Butyl (5-formylpyrimidin-2-yl)carbamate is a pyrimidine-derived carbamate compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 246.25 g/mol (exact value inferred from analogs). It features a pyrimidine ring substituted with a formyl (-CHO) group at the 5-position and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) group at the 2-position. This compound is typically a white crystalline powder and serves as a critical pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) for drugs targeting oncology, inflammation, or infectious diseases . The formyl group enhances its reactivity, enabling participation in condensation or nucleophilic addition reactions (e.g., forming Schiff bases or hydrazones), which are pivotal in medicinal chemistry .

Properties

CAS No. |

1001754-78-4 |

|---|---|

Molecular Formula |

C10H13N3O3 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

tert-butyl N-(5-formylpyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-11-4-7(6-14)5-12-8/h4-6H,1-3H3,(H,11,12,13,15) |

InChI Key |

YRZIINDLWREGSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

Industrial Production Methods: Industrial production methods for tert-butyl N-(5-formylpyrimidin-2-yl)carbamate are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reagents and conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted pyrimidines

Scientific Research Applications

Chemistry: tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules .

Biology and Medicine: The compound can be used in the development of pharmaceuticals, where the carbamate group serves as a protecting group for amines during the synthesis of drug molecules .

Industry: In the chemical industry, tert-butyl N-(5-formylpyrimidin-2-yl)carbamate can be used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (5-formylpyrimidin-2-yl)carbamate can be categorized based on substituent variations on the pyrimidine/pyridine ring, reactivity , and applications . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Reactivity :

- The formyl group in the target compound enables versatile derivatization, whereas the chloro substituent in its analog (CAS 1823938-10-8) facilitates cross-coupling reactions .

- The hydroxy group in CAS 1951444-51-1 supports hydrogen bonding, enhancing solubility and biological interactions .

Pyrimidine vs. Pyridine Scaffolds: Pyrimidine derivatives (e.g., target compound) exhibit higher hydrogen-bonding capacity due to two nitrogen atoms in the ring, favoring interactions in enzyme-binding pockets.

Hazard Profiles :

- While hazard data for the target compound is unavailable, its fluoro-hydroxy-methyl analog (CAS 1799420-92-0) is classified for acute oral toxicity (H302) and skin irritation (H315), suggesting that electron-withdrawing substituents (e.g., -F) may exacerbate toxicity .

Applications :

- Formyl-containing analogs are prioritized in drug discovery for functionalization, whereas halogenated derivatives (e.g., chloro, fluoro) are used in agrochemicals or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.